molecular formula C7H16N2O2S B15259794 N-[(3-aminocyclopentyl)methyl]methanesulfonamide

N-[(3-aminocyclopentyl)methyl]methanesulfonamide

Cat. No.: B15259794
M. Wt: 192.28 g/mol
InChI Key: MDBDWYULIJGFSE-UHFFFAOYSA-N
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Description

N-[(3-aminocyclopentyl)methyl]methanesulfonamide is a chemical compound with the molecular formula C7H16N2O2S and a molecular weight of 192.28 g/mol . This compound is characterized by the presence of a methanesulfonamide group attached to a cyclopentyl ring with an amino group at the 3-position. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-aminocyclopentyl)methyl]methanesulfonamide typically involves the reaction of methanesulfonyl chloride with a suitable amine precursor. One common method is the reaction of methanesulfonyl chloride with (3-aminocyclopentyl)methylamine in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction is usually carried out at room temperature and monitored using techniques such as NMR and HPLC to ensure the purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring to maintain optimal reaction conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-[(3-aminocyclopentyl)methyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3-aminocyclopentyl)methyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[(3-aminocyclopentyl)methyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-aminocyclopentyl)methyl]methanesulfonamide
  • Methanesulfonamide

Comparison

N-[(3-aminocyclopentyl)methyl]methanesulfonamide is unique due to the position of the amino group on the cyclopentyl ring, which can influence its reactivity and interaction with biological targets. Compared to N-[(2-aminocyclopentyl)methyl]methanesulfonamide, the 3-position amino group may result in different steric and electronic effects, leading to variations in chemical behavior and biological activity .

Properties

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

N-[(3-aminocyclopentyl)methyl]methanesulfonamide

InChI

InChI=1S/C7H16N2O2S/c1-12(10,11)9-5-6-2-3-7(8)4-6/h6-7,9H,2-5,8H2,1H3

InChI Key

MDBDWYULIJGFSE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCC1CCC(C1)N

Origin of Product

United States

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